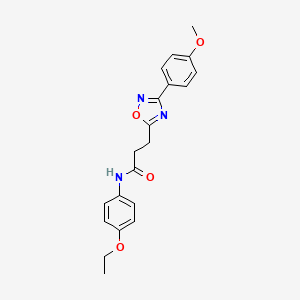
3-(2-ethoxy-6-methylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-ethoxy-6-methylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMPO and has a unique molecular structure that makes it an interesting target for synthesis and study. In
Wirkmechanismus
The mechanism of action of 3-(2-ethoxy-6-methylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole varies depending on its application. In anticancer studies, it has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. As a COX-2 inhibitor, it selectively inhibits the COX-2 enzyme, which is involved in inflammation and pain. In materials science, it acts as a luminescent center, emitting light when excited by an external energy source. In organic electronics, it acts as a hole-transporting material, facilitating the movement of positive charges in the device.
Biochemical and Physiological Effects:
3-(2-ethoxy-6-methylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. In anticancer studies, it has been shown to inhibit cancer cell proliferation and induce apoptosis. As a COX-2 inhibitor, it reduces inflammation and pain. In materials science, it emits light when excited, making it useful for luminescent applications. In organic electronics, it facilitates the movement of positive charges, improving the efficiency of the device.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2-ethoxy-6-methylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole in lab experiments is its unique molecular structure, which makes it an interesting target for synthesis and study. It also has potential applications in various fields, making it a versatile compound. However, one of the limitations is its relatively low solubility in common solvents, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research involving 3-(2-ethoxy-6-methylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole. One direction is to further investigate its potential as an anticancer agent and COX-2 inhibitor, with a focus on improving its efficacy and reducing side effects. Another direction is to explore its potential as a building block for the synthesis of new luminescent materials with improved properties. In organic electronics, there is potential to optimize its use as a hole-transporting material to improve the efficiency of devices. Overall, 3-(2-ethoxy-6-methylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole is a promising compound with many potential applications, and further research is needed to fully understand its properties and potential.
Synthesemethoden
The synthesis of 3-(2-ethoxy-6-methylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most common methods is the reaction of p-tolyl hydrazine with ethyl 2-cyano-3-(2-ethoxy-6-methylpyridin-3-yl)acrylate in the presence of a catalyst such as triethylamine. The reaction proceeds through a cyclization process, resulting in the formation of the desired compound. Other methods include the use of different hydrazines or acrylates as starting materials.
Wissenschaftliche Forschungsanwendungen
3-(2-ethoxy-6-methylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent and a selective COX-2 inhibitor. In materials science, it has been used as a building block for the synthesis of luminescent materials. In organic electronics, it has been investigated for its potential use as a hole-transporting material in organic light-emitting diodes.
Eigenschaften
IUPAC Name |
3-(2-ethoxy-6-methylpyridin-3-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-4-21-17-14(10-7-12(3)18-17)15-19-16(22-20-15)13-8-5-11(2)6-9-13/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVHNMCCIKUDQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C)C2=NOC(=N2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-6-methyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-((3aR,6aS)-5-benzoylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-(4-fluoro-7-(2H-1,2,3-triazol-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/no-structure.png)




![4-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711777.png)

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7711788.png)

![3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid](/img/structure/B7711794.png)


